LAT1 Inhibitory Activity of the α-Amino Derivative Compared to Structural Analogs
The α-amino derivative of 4-(3,5-dichlorophenyl)butanoic acid, specifically L-2-amino-4-(3,5-dichlorophenyl)butanoic acid, demonstrates LAT1 inhibitory activity with a pIC50 of 6.19 (IC50 ≈ 0.65 µM). This activity is 51-fold higher than S-(3-bromo-4-methoxybenzyl)-L-cysteine (pIC50 4.48) and 17-fold higher than L-phenylalanine (pIC50 4.96), the natural LAT1 substrate [1]. The compound exhibits lower potency compared to the optimized clinical candidate KYT-0353 (JPH203; pIC50 7.22) but provides a structurally distinct scaffold with a simpler synthetic profile, making it a valuable reference compound for structure-activity relationship (SAR) studies in LAT1-targeted programs [1]. In silico ADME profiling of (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid conjugated with NOTA chelator predicted favorable drug-like properties and safety for radiotheranostic applications [2].
| Evidence Dimension | LAT1 inhibition potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 6.19 (IC50 ≈ 0.65 µM) for L-2-amino-4-(3,5-dichlorophenyl)butanoic acid |
| Comparator Or Baseline | S-(3-bromo-4-methoxybenzyl)-L-cysteine: pIC50 = 4.48; L-phenylalanine: pIC50 = 4.96; L-triiodothyronine (L-T3): pIC50 = 5.23; KYT-0353 (JPH203): pIC50 = 7.22 |
| Quantified Difference | 51-fold more potent than S-(3-bromo-4-methoxybenzyl)-L-cysteine; 17-fold more potent than L-phenylalanine; 9.3-fold more potent than L-T3; 10.7-fold less potent than KYT-0353 |
| Conditions | LAT1 inhibition assay measuring pIC50 values; experimental system details per primary reference |
Why This Matters
Procurement of the parent acid enables synthesis of a LAT1 ligand with potency exceeding endogenous substrates, providing a cost-effective comparator scaffold for cancer metabolism and radiopharmaceutical development programs.
- [1] Scientific Reports. 2019; 9: 15455. Figure 1: Chemical structures of LAT1 inhibitors with pIC50 values including L-2-amino-4-(3,5-dichlorophenyl)butanoic acid (6.19), KYT-0353 (7.22), L-T3 (5.23), L-phenylalanine (4.96), and S-(3-bromo-4-methoxybenzyl)-L-cysteine (4.48). View Source
- [2] Holik HA, Ibrahim FM, Fatah AL, Achmad A, Kartamihardja AHS. Int J Appl Pharm. 2021; 13(6): 150-154. In silico studies of (S)-2-amino-4-(3,5-dichlorophenyl)butanoic acid against LAT1 as a radiotheranostic agent of cancer. View Source
